2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the imidazole ring.
Scientific Research Applications
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound also features an imidazole ring and has similar chemical properties.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another imidazole derivative with distinct functional groups and applications.
Uniqueness
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide is unique due to its specific functional groups and the presence of the hydroiodide moiety, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide (CAS No. 77587-94-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and cardiovascular effects, supported by various research findings and case studies.
- Molecular Formula : C5H12IN3O
- Molecular Weight : 257.073 g/mol
- Appearance : White to off-white crystalline powder
- Melting Point : Not specified in the literature reviewed
1. Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study evaluated various imidazole compounds against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound can inhibit bacterial growth effectively.
Table 1: Antibacterial Activity of Imidazole Derivatives
Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |
---|---|---|
2a | 20 | E. coli |
2b | 25 | S. aureus |
2c | 15 | B. subtilis |
Reference (Ciprofloxacin) | 30 | All strains |
2. Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has been extensively studied. Compounds similar to this compound have shown inhibitory effects on cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response.
Table 2: IC50 Values for COX Inhibition
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Compound A | 95 | 0.29 |
Compound B | >100 | 0.36 |
Compound C | 42.1 | 23.8 |
Source: Recent studies on imidazole derivatives
3. Cardiovascular Effects
In a study focusing on cardiovascular applications, derivatives of imidazole were evaluated for their effects on mean arterial blood pressure (MAP) and heart rate (HR). The findings suggested that compounds with high affinity for imidazoline binding sites exhibited significant antihypertensive effects.
Table 3: Effects on Mean Arterial Blood Pressure
Compound | MAP Change (mmHg) | Affinity for IBS I(1) |
---|---|---|
Compound D | -15 | High |
Compound E | -10 | Moderate |
Control | -5 | N/A |
Source: Synthesis and biological evaluation studies
Case Studies
Several case studies highlight the therapeutic potential of imidazole derivatives:
-
Case Study on Antibacterial Efficacy :
A group of researchers synthesized a series of imidazole derivatives and tested them against resistant strains of bacteria. The most potent compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. -
Case Study on Anti-inflammatory Mechanisms :
Another study focused on the anti-inflammatory properties of imidazole derivatives in animal models of arthritis, showing significant reductions in swelling and pain compared to controls.
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)ethanol;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.HI/c9-4-3-8-5-6-1-2-7-5;/h9H,1-4H2,(H2,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCXYBPLDBBRDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NCCO.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.